2-(3-Methoxy-piperidin-1-yl)-ethanol
Description
Properties
IUPAC Name |
2-(3-methoxypiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAIKUTLAJVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Methoxy-piperidine
The most direct method involves reacting 3-methoxy-piperidine with ethylene oxide under alkaline conditions. The piperidine nitrogen acts as a nucleophile, opening the ethylene oxide ring to form the ethanol side chain.
Reaction conditions :
Mechanism :
Optimization :
-
Excess ethylene oxide improves conversion.
-
Neutralization with aqueous HCl minimizes byproducts like N-methyl derivatives.
Hydrogenation of Pyridine Precursors
Catalytic Hydrogenation of 3-Methoxy-pyridineethanol
Pyridine derivatives are hydrogenated to piperidines using noble metal catalysts. For example, 3-methoxy-pyridineethanol is reduced to the target compound under high-pressure hydrogen.
Reaction conditions :
-
Catalyst : Ruthenium dioxide (RuO₂)
-
Solvent : Piperidine or ethanol
-
Pressure : 500–1,000 psig H₂
-
Temperature : 90–120°C
Advantages :
-
Minimizes N-methylation byproducts through amine additives (e.g., piperidine).
Reductive Amination
Coupling of 3-Methoxy-piperidine with Glycolaldehyde
Reductive amination between 3-methoxy-piperidine and glycolaldehyde forms the ethanol moiety via imine intermediates.
Reaction conditions :
-
Reducing agent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol
-
Temperature : Room temperature
Limitations :
-
Requires strict pH control (pH 6–7) to prevent over-reduction.
Multi-Step Synthesis from Piperidin-4-ones
Mannich Condensation Followed by Functionalization
Piperidin-4-ones synthesized via Mannich reactions serve as intermediates. Subsequent reduction and alkoxylation introduce the methoxy and ethanol groups.
Steps :
-
Mannich condensation : Acetophenone, formaldehyde, and ammonium acetate yield 2,6-diarylpiperidin-4-ones.
-
Methoxy introduction : O-Methylation using methyl iodide/K₂CO₃.
-
Ethanol side chain : Grignard reaction with ethylene oxide.
Reaction conditions :
Chiral Synthesis for Enantiomerically Pure Product
Asymmetric Hydrogenation
Chiral this compound is synthesized using enantioselective catalysts.
Method :
-
Starting material : (S)-3-Methoxy-piperidine
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Catalyst : Rhodium-(R)-BINAP complex
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Solvent : Ethanol
Characterization :
-
Optical purity : ≥98% ee confirmed via chiral HPLC.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-Methoxy-piperidine | Ethanol | 50–80 | 70–75 | <5% N-methyl |
| Hydrogenation | 3-Methoxy-pyridineethanol | RuO₂/piperidine | 90–120 | 80–85 | <1% N-methyl |
| Reductive Amination | 3-Methoxy-piperidine | NaBH₃CN/methanol | 25 | 60–65 | Imine oligomers |
| Multi-Step Synthesis | Piperidin-4-one | NaBH₄/ethanol | 60 | 55–60 | Ketone residues |
| Chiral Synthesis | (S)-3-Methoxy-piperidine | Rh-(R)-BINAP/ethanol | 25 | 90–92 | None |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Methoxy-piperidin-1-yl)-ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 2-(3-Methoxy-piperidin-1-yl)-ethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical properties of 2-(3-Methoxy-piperidin-1-yl)-ethanol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Piperidine | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₇NO₂ | 159.23 | 3-methoxy | Ethanol, tertiary amine | Pharmaceuticals, catalysts |
| 2-(3-Methylpiperidin-1-yl)ethanol | C₈H₁₇NO | 143.23 | 3-methyl | Ethanol, tertiary amine | Research chemicals |
| (3-Amino-1-benzylpiperidin-3-yl)methanol | C₁₃H₂₀N₂O | 220.31 | 3-amino, 1-benzyl | Methanol, primary amine | Drug intermediates |
| 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide | C₁₉H₂₀FN₃OS | 369.45 | 4-fluoro | Carboxamide, pyridine | Kinase inhibitors |
| 1-(3-Methylphenyl)-2-(piperidin-4-ylethoxy)ethanol | C₁₆H₂₅NO₂ | 263.38 | Piperidin-4-yl ethoxy | Ethanol, ether, aromatic | Agrochemicals |
Key Observations :
- Amino vs. Methoxy: (3-Amino-1-benzylpiperidin-3-yl)methanol introduces basicity (via the amino group) and hydrophobicity (via benzyl), making it more suited for drug intermediates than the methoxy analog .
- Fluorinated Derivatives : Fluorine substitution (e.g., 4-fluoropiperidine in ) increases electronegativity, which may enhance binding affinity in biological targets compared to methoxy .
Biological Activity
2-(3-Methoxy-piperidin-1-yl)-ethanol is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 183.26 g/mol
- Structural Features : The compound features a piperidine ring with a methoxy group and an ethanol moiety, contributing to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Compounds similar to this compound have shown potential in alleviating symptoms of depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The mechanism by which this compound exerts its effects is primarily through interaction with specific receptors and enzymes:
- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, influencing synaptic transmission and potentially contributing to its antidepressant effects.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could enhance its therapeutic efficacy against microbial infections.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(3-Aminomethyl-piperidin-1-yl)-ethanol | Amino alcohol | Contains an amino group enhancing reactivity |
| 3-(Methoxy-piperidin-1-yl)-propanol | Propanol derivative | Longer carbon chain providing different solubility |
| 4-(Methoxy-piperidin-1-yl)-butanol | Butanol derivative | Increased carbon chain length affecting pharmacokinetics |
| 2-(4-Methoxy-piperidin-1-yl)-ethanol | Isomeric variant | Different position of the methoxy group altering activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of piperidine derivatives, including those similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Antidepressant Activity Assessment : Another study explored the effects of piperidine derivatives on mood disorders in animal models. The findings suggested that compounds with similar structures could significantly reduce depressive behaviors, indicating a promising avenue for further research into their therapeutic use .
Q & A
Q. How can solubility and stability be assessed for this compound in aqueous and organic media?
- Methodological Answer : Solubility is tested via shake-flask methods in solvents like water, methanol, and DMSO, followed by HPLC quantification. Stability studies involve incubating the compound at varying pH (1–13) and temperatures (4–40°C) over 24–72 hours, with degradation monitored via LC-MS . For example, 2-(2-Ethylhexyloxy)ethanol ( ) shows stability in non-polar solvents but hydrolyzes in acidic conditions.
Advanced Research Questions
Q. How can contradictory NMR or crystallography data be resolved during structural elucidation?
- Methodological Answer : Discrepancies between NMR and X-ray diffraction data often arise from dynamic conformations or crystal packing effects. For example, flexible ethoxy chains in compounds like 2-(2-Ethylhexyloxy)ethanol ( ) may show variable NMR signals in solution versus rigid crystal structures. Triangulate data using computational methods (DFT calculations for energy-minimized conformers) and variable-temperature NMR to identify dominant conformers .
Q. What strategies are effective for optimizing in vitro bioactivity while minimizing cytotoxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies guide functional group modifications. For instance, fluorinated pyridinylmethanol derivatives (e.g., ) show enhanced bioactivity via electron-withdrawing groups. Cytotoxicity is assessed using MTT assays on human cell lines (e.g., HEK293), with IC₅₀ values compared to positive controls. Adjusting the methoxy group’s position or introducing hydrophilic substituents (e.g., -OH) can reduce toxicity .
Q. How should researchers design experiments to address conflicting toxicity or metabolic stability data?
- Methodological Answer : Apply a tiered testing approach:
Reproducibility checks : Repeat assays under standardized conditions (e.g., OECD guidelines in ).
Mechanistic studies : Use metabolic incubations with liver microsomes to identify degradation pathways (e.g., cytochrome P450 involvement).
In silico modeling : Tools like EPA’s DSSTox () predict metabolites and toxicophores.
For example, 2-(2-Hexyloxyethoxy)-ethanol () showed variable toxicity across studies, resolved by controlling experimental parameters like exposure duration and cell type .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For robust results, employ replicates (n ≥ 3) and validate with ANOVA or Bayesian hierarchical models. highlights triangulation of data from multiple assays (e.g., fluorescence-based activity + Western blot) to confirm mechanisms .
Q. How can researchers mitigate bias in spectroscopic or chromatographic data interpretation?
- Methodological Answer : Implement blinded analysis, where spectra are interpreted without prior knowledge of expected outcomes. Use automated peak-picking algorithms (e.g., MestReNova for NMR) to reduce human error. For HPLC, validate column efficiency and detector linearity with reference standards (e.g., USP protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
